molecular formula C8H7ClO2 B1293382 phenyl 2-chloroacetate CAS No. 620-73-5

phenyl 2-chloroacetate

Cat. No.: B1293382
CAS No.: 620-73-5
M. Wt: 170.59 g/mol
InChI Key: AGUWUIVKDXDKBT-UHFFFAOYSA-N
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Description

phenyl 2-chloroacetate, also known as acetic acid, chloro-, phenyl ester, is an organic compound with the molecular formula C8H7ClO2. It is a colorless to pale yellow liquid with a characteristic odor. This compound is used in various chemical reactions and has applications in different scientific fields .

Mechanism of Action

Biochemical Pathways

Phenyl chloroacetate may be involved in various biochemical pathways. It’s possible that Phenyl chloroacetate could influence pathways related to the metabolism of phenolic compounds , but more research is needed to confirm this and to understand the full range of biochemical pathways affected by Phenyl chloroacetate.

Preparation Methods

phenyl 2-chloroacetate can be synthesized through several methods. One common method involves the reaction of phenol with chloroacetyl chloride in the presence of a catalytic amount of an organic ammonium salt, phosphonium salt, amine, phosphine, or amide. This solvent-free process is efficient and economical . Another method includes the reaction of phenol with monochloroacetic acid under dehydrating conditions .

Chemical Reactions Analysis

phenyl 2-chloroacetate undergoes various chemical reactions, including:

Common reagents used in these reactions include water, alcohols, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

phenyl 2-chloroacetate has several applications in scientific research:

Comparison with Similar Compounds

phenyl 2-chloroacetate can be compared with other esters like phenyl acetate and this compound. While phenyl acetate is less reactive due to the absence of the chloro group, this compound shares similar reactivity but may differ in specific applications and reactivity profiles .

Similar compounds include:

This compound’s unique reactivity due to the chloro group makes it valuable in specific synthetic and industrial applications.

Properties

IUPAC Name

phenyl 2-chloroacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClO2/c9-6-8(10)11-7-4-2-1-3-5-7/h1-5H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGUWUIVKDXDKBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5060722
Record name Acetic acid, chloro-, phenyl ester
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Molecular Weight

170.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

620-73-5
Record name Acetic acid, 2-chloro-, phenyl ester
Source CAS Common Chemistry
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Record name Phenyl chloroacetate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PHENYL CHLOROACETATE
Source DTP/NCI
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Record name Acetic acid, 2-chloro-, phenyl ester
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Record name Acetic acid, chloro-, phenyl ester
Source EPA DSSTox
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Record name Phenyl chloroacetate
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Record name PHENYL CHLOROACETATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is Phenyl Chloroacetate primarily used for in scientific research?

A1: Phenyl Chloroacetate is frequently employed as a model compound in chemical kinetics studies, particularly for investigating fast reactions. [] Its rapid hydrolysis in basic conditions makes it ideal for evaluating the performance of novel experimental setups designed for sub-millisecond measurements, such as microfabricated silicon mixers. []

Q2: Can you describe the synthesis of Phenyl Chloroacetate and its use in polymer chemistry?

A2: While a specific synthesis route for Phenyl Chloroacetate isn't detailed in the provided abstracts, its derivative, Dimethyl 1,4-phenylene-bis-oxyacetate, is synthesized by reacting a lower alkyl or phenyl chloroacetate with a metal alkoxide. [] This compound serves as a monomer for producing radiation-sterilizable polymers suitable for medical applications like sutures and absorbent surgical products. [] Additionally, Phenyl Chloroacetate derivatives play a role in synthesizing block copolymers. A "living" radical polymerization technique utilizes a macroinitiator containing the Phenyl Chloroacetate moiety, known for its high initiation rate, to create block copolymers like poly(ethylene oxide)-block-poly(methyl methacrylate). []

Q3: How do substituents on the aromatic ring influence the fragmentation pattern of Phenyl Chloroacetate in mass spectrometry?

A3: Research indicates that the fragmentation of aryl esters, including Phenyl Chloroacetate, in mass spectrometry is significantly affected by both the aryl and acyl substituents. [] The study observed that esters with acyl groups possessing low ionization potentials, like Phenyl Chloroacetate, exhibit more pronounced changes in fragmentation patterns due to variations in aryl substituents compared to those with acyl groups having high ionization potentials. [] This suggests that electron-donating or withdrawing groups on the aromatic ring can alter the electron density distribution, influencing the preferred fragmentation pathways during mass spectrometry analysis.

Q4: Are there any studies investigating the biological activity of Phenyl Chloroacetate derivatives?

A4: Yes, recent studies have explored the antimicrobial properties of Phenyl Chloroacetate derivatives. Specifically, 4-(4,5-diphenyl-1H-imidazole-2-yl)-2-methoxyphenyl-N-substituted aminoacetate derivatives, synthesized from a Phenyl Chloroacetate precursor, have demonstrated promising in vitro antibacterial activity against S. aureus and E. coli, and antifungal activity against C. albicans. [] These findings suggest potential applications for these derivatives in developing novel antimicrobial agents.

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